2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate
Overview
Description
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is a chemical compound with the molecular formula C11H18N2O3S.C2H2O4. It is known for its unique structure, which includes a hydroxybenzyl group, an amino group, and a dimethylethanesulfonamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethanesulfonamide in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced sulfonamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds with active sites, while the sulfonamide moiety can interact with other functional groups, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylamine: Shares the hydroxybenzyl group but lacks the sulfonamide moiety.
N,N-Dimethylethanesulfonamide: Contains the sulfonamide group but lacks the hydroxybenzyl group.
Uniqueness
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S.C2H2O4/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10;3-1(4)2(5)6/h3-6,12,14H,7-9H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQDHBMLGWZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.